molecular formula C12H12O2S B011560 2-(Phenylsulfonyl)-1,3-cyclohexadiene CAS No. 102860-22-0

2-(Phenylsulfonyl)-1,3-cyclohexadiene

Cat. No. B011560
M. Wt: 220.29 g/mol
InChI Key: VFNKGBTVDLBPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylsulfonyl)-1,3-cyclohexadiene, commonly known as PSCHD, is a chemical compound that has been widely used in scientific research. It is a member of the cyclohexadiene family and is characterized by its unique chemical structure, which includes a sulfonyl group and a phenyl group attached to a cyclohexadiene ring.

Mechanism Of Action

The mechanism of action of PSCHD is not fully understood, but it is believed to be related to its ability to act as a dienophile in Diels-Alder reactions. PSCHD is also known to undergo a range of other chemical reactions, including Michael additions and nucleophilic substitutions.

Biochemical And Physiological Effects

PSCHD has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. PSCHD has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using PSCHD in lab experiments is its unique chemical structure, which allows it to be used as a building block for the synthesis of a wide range of organic compounds. However, one of the limitations of using PSCHD is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experimental conditions.

Future Directions

There are several potential future directions for research involving PSCHD. One area of interest is the development of new synthetic methods for PSCHD and related compounds. Another potential direction is the investigation of the potential applications of PSCHD in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of PSCHD and its potential applications in a range of scientific fields.

Synthesis Methods

The synthesis of PSCHD is a complex process that involves several steps. One of the most common methods of synthesizing PSCHD is through the reaction of 2,3-dimethyl-1,3-butadiene with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction produces PSCHD as a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

PSCHD has been used extensively in scientific research due to its unique chemical properties and potential applications. One of the most significant areas of research involving PSCHD is in the field of organic synthesis. PSCHD has been used as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science.

properties

CAS RN

102860-22-0

Product Name

2-(Phenylsulfonyl)-1,3-cyclohexadiene

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

cyclohexa-1,5-dien-1-ylsulfonylbenzene

InChI

InChI=1S/C12H12O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2

InChI Key

VFNKGBTVDLBPBK-UHFFFAOYSA-N

SMILES

C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

synonyms

2-(PHENYLSULFONYL)-1,3-CYCLOHEXADIENE

Origin of Product

United States

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